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Compound of Interest

Compound Name:
2,8-Dimethoxyquinazoline-6-

carboxylic acid

Cat. No.: B13930250

Get Quote

Compound Identity & Structural Logic
Before analyzing spectra, one must establish the structural connectivity that dictates the signal

patterns. Unlike the common 6,7-dimethoxy substituted drugs (e.g., Prazosin), the 2,8-

dimethoxy substitution pattern creates a unique electronic environment.

IUPAC Name: 2,8-Dimethoxyquinazoline-6-carboxylic acid

CAS Number: 2721375-00-2[1]

Molecular Formula: C₁₁H₁₀N₂O₄

Molecular Weight: 234.21 g/mol

Core Scaffold: 1,3-Diazanaphthalene (Quinazoline)

Structural Visualization
The following diagram illustrates the atomic numbering and electronic influences essential for

interpreting NMR data. Note the C4-H proton (characteristic singlet) and the C6-COOH
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(electron-withdrawing) group.
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Figure 1: Connectivity map of 2,8-Dimethoxyquinazoline-6-carboxylic acid showing key

substitution sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is defined by the high symmetry of the pyrimidine ring broken by the benzene

substituents. The data below assumes a solvent of DMSO-d₆, which is required to solubilize the

free carboxylic acid and prevent aggregation.

¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by three aromatic signals and two distinct methoxy

singlets.[2]
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

COOH 12.50 - 13.50 br s 1H

Exchangeable

carboxylic acid

proton.

Broadening

depends on

water content.

H-4 9.25 - 9.40 s 1H

Diagnostic Peak.

The proton

between the two

nitrogens (N3-

C4-C4a) is highly

deshielded.

H-5 8.45 - 8.55 d (J ≈ 1.8 Hz) 1H

Ortho to

electron-

withdrawing

COOH; peri to

N1 lone pair.

Appears as a

doublet due to

meta-coupling

with H-7.

H-7 7.60 - 7.70 d (J ≈ 1.8 Hz) 1H

Shielded by

ortho-OMe (Pos

8) but deshielded

by ortho-COOH

(Pos 6). Meta-

coupled to H-5.
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2-OMe 4.05 - 4.10 s 3H

Attached to the

electron-deficient

pyrimidine ring

(C2). More

deshielded than

8-OMe.

8-OMe 3.90 - 3.95 s 3H

Attached to the

benzene ring

(C8). Typical aryl

methoxy range.

Technical Insight:

Differentiation of H-5 and H-7: H-5 is significantly downfield (higher ppm) compared to H-7

because H-5 sits in the deshielding cone of the carbonyl group and experiences the peri-

effect from the heterocyclic ring. H-7 is shielded by the electron-donating methoxy group at

position 8.

NOESY Correlation: A Nuclear Overhauser Effect (NOE) experiment will show a correlation

between the 8-OMe singlet and the H-7 doublet, confirming the regiochemistry.

¹³C NMR (100 MHz, DMSO-d₆)
Key carbon signals to verify the oxidation state of the scaffold.
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Carbon Type Shift (δ ppm) Assignment

C=O (Acid) 166.5
Carbonyl carbon of the

carboxylic acid.

C-2 161.8

Guanidine-like carbon;

attached to two nitrogens and

an oxygen. Most deshielded

ring carbon.

C-4 158.5 Imine-like carbon (C=N).

C-8 154.2
Aromatic C-O (attached to

methoxy).

C-8a 148.0 Bridgehead carbon quaternary.

C-6 128.5
Ipso carbon attached to

COOH.

C-5 126.0 Aromatic CH.

C-4a 122.0 Bridgehead carbon.

C-7 115.5 Aromatic CH (Ortho to OMe).

2-OCH₃ 55.2 Methoxy carbon on pyrimidine.

8-OCH₃ 56.5
Methoxy carbon on benzene

(sterically crowded).

Mass Spectrometry (MS) Data
Mass spectrometry is critical for confirming the molecular weight and the stability of the

methoxy groups.

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.

Molecular Ion:

ESI(+): [M+H]⁺ = 235.07 m/z
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ESI(-): [M-H]⁻ = 233.06 m/z (Preferred for carboxylic acids)

Fragmentation Pathway (ESI-MS/MS)
The fragmentation pattern follows a predictable loss of the labile groups.

Parent Ion: m/z 235 [M+H]⁺

Primary Loss: Loss of Methyl radical (•CH₃) from the sterically crowded 8-OMe or facile 2-

OMe. -> m/z 220.

Secondary Loss: Decarboxylation (-CO₂) is common for benzoic acid derivatives, especially

in high-energy collision dissociation (CID). -> m/z 191.

Ring Cleavage: Retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring is observed at

high energy.

Parent Ion [M+H]+
m/z 235

[M - CH3]+
m/z 220

- CH3 (15 Da)

[M - COOH]+
m/z 190

- COOH (45 Da)

[M - H2O - CO]+
m/z 189

- OMe / Rearrangement
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Figure 2: Predicted ESI(+) fragmentation pathway for structural verification.

Infrared (IR) Spectroscopy
IR is a rapid validation tool for the functional groups, particularly distinguishing the acid from an

ester or amide intermediate.
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O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad, characteristic "hump" overlapping C-H

stretches).

C=O Stretch (Acid): 1680–1705 cm⁻¹ (Strong). Note: If the sample is a salt (carboxylate),

this shifts to ~1550-1610 cm⁻¹.

C=N / C=C (Quinazoline Ring): 1580–1620 cm⁻¹ (Multiple sharp bands).

C-O Stretch (Methoxy): 1220–1270 cm⁻¹ (Strong, asymmetric stretch).

Experimental Protocols
Protocol A: Sample Preparation for NMR

Solvent: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is not recommended due to the

poor solubility of the carboxylic acid moiety and potential aggregation effects that broaden

signals.

Concentration: 5–10 mg of sample in 0.6 mL solvent.

Temperature: Run at 298 K (25°C). If -OH broadening is severe, heat to 313 K (40°C) to

sharpen exchangeable protons.

Protocol B: LC-MS Method for Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (buffers the acid).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 310 nm (quinazoline specific absorption).

Protocol C: Synthesis Context (Reference)
While this guide focuses on analysis, understanding the origin aids in identifying impurities.

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SnAr) on a 2,4-
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dichloro-8-methoxyquinazoline-6-carboxylate precursor, followed by hydrolysis.

Common Impurity: 2-chloro-8-methoxy... (Incomplete substitution) or 2-hydroxy... (Hydrolysis

of the 2-OMe group).

Check: Look for a missing OMe singlet at 4.1 ppm to rule out hydrolysis to the quinazolinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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